molecular formula C10H6BrN3 B13130265 8-bromo-3H-pyrazolo[3,4-c]quinoline

8-bromo-3H-pyrazolo[3,4-c]quinoline

Cat. No.: B13130265
M. Wt: 248.08 g/mol
InChI Key: WEPQATIGNIOCNR-UHFFFAOYSA-N
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Description

8-bromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 8th position and a pyrazole ring fused to a quinoline structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3H-pyrazolo[3,4-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline derivatives with good efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3H-pyrazolo[3,4-c]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Condensation Reactions: It can undergo condensation reactions with various reagents to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, chloroform, and various nucleophiles. Reaction conditions typically involve the use of solvents like tetrahydrofuran and the application of heat to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents at the 8th position, while cyclization reactions can produce more complex fused heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-bromo-3H-pyrazolo[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazoloquinoline have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

8-bromo-3H-pyrazolo[3,4-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

8-bromo-3H-pyrazolo[3,4-c]quinoline

InChI

InChI=1S/C10H6BrN3/c11-6-1-2-9-7(3-6)8-4-13-14-10(8)5-12-9/h1-5H,(H,13,14)

InChI Key

WEPQATIGNIOCNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1Br)C=NN3

Origin of Product

United States

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